3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
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Description
3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, or 3,5-BDO, is an important heterocyclic compound that has a wide range of applications in scientific research. It is a five-membered ring structure with two nitrogen atoms, two oxygen atoms, and one carbon atom. It is a highly versatile compound that can be used in a variety of synthetic reactions, and it is also used in the study of the mechanism of action of various biological molecules. In
Scientific Research Applications
Neutron Capture Therapy
3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: may be explored as a potential boron-carrier for neutron capture therapy (NCT) . NCT is a targeted cancer treatment that relies on the accumulation of boron in tumor cells followed by irradiation with low-energy thermal neutrons, causing selective cell destruction. The stability of boron carriers like oxadiazoles in physiological conditions is crucial for their effectiveness in NCT.
Drug Delivery Systems
The compound’s structure suggests it could be useful in drug delivery systems . Its boronic ester components are known to have applications in creating prodrugs that release active agents in response to specific biological stimuli, such as changes in pH levels or the presence of particular enzymes.
Pharmacological Research
In pharmacology, derivatives of oxadiazole are often investigated for their therapeutic potential . The unique structure of 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole could be the basis for developing new medications, particularly those that might benefit from the compound’s potential stability in aqueous environments.
Organic Synthesis
This compound could serve as a precursor or intermediate in organic synthesis processes . Its halogenated aromatic rings are potential sites for further chemical reactions, which can be exploited to synthesize a wide range of complex organic molecules.
Biochemical Research
In biochemistry, the compound’s interaction with various enzymes and substrates could be studied to understand its role in biological systems . This can provide insights into the design of enzyme inhibitors or activators based on the oxadiazole ring structure.
properties
IUPAC Name |
3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJONQGCEQKHBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650342 |
Source
|
Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
CAS RN |
1000339-26-3 |
Source
|
Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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